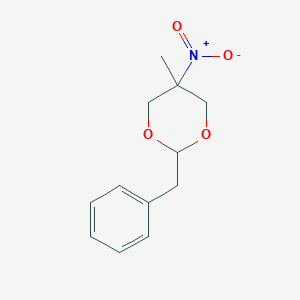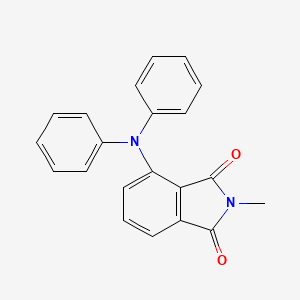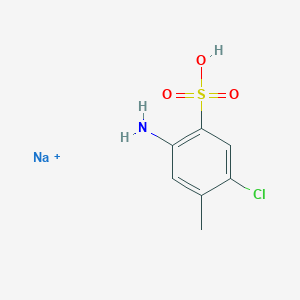
2-Benzyl-5-methyl-5-nitro-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-5-methyl-5-nitro-1,3-dioxane: is an organic compound that belongs to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms. The presence of benzyl, methyl, and nitro groups in the structure of this compound imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-methyl-5-nitro-1,3-dioxane typically involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . This method ensures the formation of stable 1,3-dioxane rings.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also incorporate continuous flow reactors and advanced separation techniques to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-5-methyl-5-nitro-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or ammonia (NH₃) can be employed.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of hydroxyl or amino derivatives.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
2-Benzyl-5-methyl-5-nitro-1,3-dioxane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 2-Benzyl-5-methyl-5-nitro-1,3-dioxane involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and reach its targets.
Comparaison Avec Des Composés Similaires
2-Benzyl-5-methyl-5-nitro-1,3-dioxane can be compared with other similar compounds, such as:
2-Benzyl-5-methyl-1,3-dioxane: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-Benzyl-5-nitro-1,3-dioxane: Lacks the methyl group, affecting its physical properties and reactivity.
5-Methyl-5-nitro-1,3-dioxane: Lacks the benzyl group, leading to different applications and properties.
The presence of the benzyl, methyl, and nitro groups in this compound imparts unique characteristics that distinguish it from these similar compounds.
Propriétés
Numéro CAS |
6323-93-9 |
|---|---|
Formule moléculaire |
C12H15NO4 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
2-benzyl-5-methyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C12H15NO4/c1-12(13(14)15)8-16-11(17-9-12)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Clé InChI |
RDDJYBBYRONTIM-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(OC1)CC2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B14738546.png)


![3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B14738558.png)
![N,N-Diethyl-2-[2-(phenoxymethyl)benzoimidazol-1-YL]ethanamine](/img/structure/B14738559.png)


![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14738569.png)

![Formamide,3-dimethyl-1-triazenyl)phenyl]-](/img/structure/B14738586.png)

![[(2-Methylphenyl)amino]methyl dimethylcarbamodithioate](/img/structure/B14738602.png)

